2,5-Dibromo-3-nitropyrazine

Medicinal Chemistry Organic Synthesis Nucleophilic Aromatic Substitution

Researchers seeking to accelerate SAR studies often face slow, non-selective reactions with standard dihalo-pyrazines. 2,5-Dibromo-3-nitropyrazine is the precise solution, providing a 'superelectrophilic' scaffold for predictable, high-yielding sequential functionalization. - Accelerated SNAr: Adjacent nitro group creates a 'superelectrophilic' center, dramatically increasing reaction kinetics over 2,5-dibromopyrazine. - Orthogonal Handles: Two bromine atoms enable iterative, chemoselective C-C and C-N cross-coupling for rapid library synthesis. - Reliable Supply: Available from stock in research-scale packaging, with custom synthesis options to meet larger project demands.

Molecular Formula C4HBr2N3O2
Molecular Weight 282.88 g/mol
CAS No. 1245645-88-8
Cat. No. B1503448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dibromo-3-nitropyrazine
CAS1245645-88-8
Molecular FormulaC4HBr2N3O2
Molecular Weight282.88 g/mol
Structural Identifiers
SMILESC1=C(N=C(C(=N1)Br)[N+](=O)[O-])Br
InChIInChI=1S/C4HBr2N3O2/c5-2-1-7-3(6)4(8-2)9(10)11/h1H
InChIKeyUYHYCACOERRXEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Dibromo-3-nitropyrazine (CAS 1245645-88-8): A Differentiated Polyhalogenated Pyrazine Scaffold for Targeted Synthesis


2,5-Dibromo-3-nitropyrazine is a polyfunctionalized heterocyclic building block defined by its pyrazine core substituted with bromine atoms at the 2- and 5-positions and a nitro group at the 3-position. This specific substitution pattern imparts unique electronic properties, rendering the ring highly electron-deficient and thus activating it for sequential, chemoselective transformations, particularly nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions [1]. The compound is a key synthetic intermediate for generating complex, densely functionalized pyrazine derivatives for pharmaceutical and materials science applications .

Activated pyrazine scaffold for sequential chemoselective transformations
Supports nucleophilic aromatic substitution (SNAr) and cross-coupling workflows
Key synthetic intermediate for complex heterocyclic library construction

Why 2,5-Dibromo-3-nitropyrazine Cannot Be Simply Replaced by Other Halogenated Pyrazines


Generic substitution of 2,5-dibromo-3-nitropyrazine with other mono- or dihalogenated pyrazine derivatives fails due to the unique synergistic electronic effect of its 2,5-dibromo-3-nitro arrangement. The presence of two bromine atoms offers two orthogonal handles for sequential functionalization [1], a feature absent in monobromo analogs. Critically, the strongly electron-withdrawing nitro group positioned adjacent to one of the bromine atoms creates a 'superelectrophilic' region on the pyrazine ring [2]. This dramatically accelerates the rate of nucleophilic aromatic substitution (SNAr) at that site compared to analogs like 2,5-dibromopyrazine which lack the nitro group. Substituting with a less activated analog would result in slower reaction kinetics, lower yields, and loss of chemoselectivity, derailing multi-step synthetic sequences.

Reactivity shift
Removing the nitro group (e.g., 2,5-dibromopyrazine) may eliminate the superelectrophilic activation needed for efficient SNAr.
Functional handle loss
Monobromo analogs restrict the scaffold to a single derivatization site, preventing sequential orthogonal functionalization.
Reactivity profile mismatch
Alternate substitution patterns or halo groups can alter chemoselectivity, potentially derailing multi-step synthetic routes.

Quantitative Differentiation Evidence for 2,5-Dibromo-3-nitropyrazine vs. Analogs


Enhanced SNAr Reactivity: 2,5-Dibromo-3-nitropyrazine vs. 2,5-Dibromopyrazine

The presence of a nitro group ortho to a leaving group in 2,5-dibromo-3-nitropyrazine creates a 'superelectrophilic' center, significantly accelerating nucleophilic aromatic substitution (SNAr) compared to 2,5-dibromopyrazine, which lacks this strong electron-withdrawing substituent. The SNAr rate enhancement is a class-level inference based on the established mechanism where electron-withdrawing groups stabilize the intermediate Meisenheimer complex [1]. This results in faster, higher-yielding substitution at the 2- or 5-position under milder conditions.

Enhanced SNAr Reactivity
Class-level inference
Activated due to ortho-nitro group; rate enhancement inferred vs. 2,5-dibromopyrazine baseline.
Supports chemoselective reaction design
Mechanistic class-level phenomenon; requires specific condition validation.
Medicinal Chemistry Organic Synthesis Nucleophilic Aromatic Substitution

Sequential Functionalization Capability: 2,5-Dibromo-3-nitropyrazine vs. Monobromo-3-nitropyrazine

2,5-Dibromo-3-nitropyrazine possesses two bromine atoms at the 2- and 5-positions, offering two distinct sites for sequential cross-coupling reactions (e.g., Suzuki, Stille) or SNAr substitutions. This is in contrast to monobromo analogs, which only permit a single functionalization event. This difference is structural and quantifiable: two sites vs. one [1]. This feature enables the construction of more complex, asymmetric molecules from a single core without the need for additional protection/deprotection steps.

Sequential Functionalization Capability
Head-to-head
2 sites (Br at C2, C5) vs. 1 site for monobromo-3-nitropyrazine analogs.
Enables diverse, asymmetric library synthesis
Dual-handle architecture reduces synthetic step count.
Organic Synthesis Materials Science Medicinal Chemistry

Established Bioactivity: RNase L Activation with Low Nanomolar Potency

2,5-Dibromo-3-nitropyrazine has been shown to activate RNase L, an antiviral enzyme, with an IC50 of 2.30 nM in a mouse L cell extract protein synthesis inhibition assay [1]. While a direct comparative study against all other nitropyrazine analogs for this specific target is not available, this data point establishes a baseline of high potency for this compound. For context, this is within the range of many lead-like small molecules for enzyme activation.

RNase L Activation Potency
Supporting evidence
IC50 2.30 nM in mouse L cell extract assay.
Validated hit for antiviral pathway research
Baseline measurement; direct analog comparison not available.
Chemical Biology Antiviral Research Drug Discovery

Class-Level Anticancer Potential: 3-Nitropyrazine Derivatives as Radiation Sensitizers

A key patent (EP 0111151 A1) discloses that 2- and/or 6-substituted derivatives of 3-nitropyrazine, which includes the target compound's core structure, have demonstrated activity in increasing the sensitivity of tumor cells to radiation [1]. This class-level finding provides a direct and validated application for the scaffold. The specific substitution pattern of 2,5-dibromo-3-nitropyrazine offers a versatile entry point into this protected class of radiation sensitizers.

Radiation Sensitizer Class Potential
Class-level inference
3-nitropyrazine derivatives reported to sensitize tumor cells to radiation.
Supports anticancer agent development pathway
Activity inferred from patent class; specific data to verify.
Oncology Radiobiology Drug Development

High-Value Application Scenarios for 2,5-Dibromo-3-nitropyrazine in Drug Discovery and Materials Science


Targeted Antiviral Drug Discovery: RNase L Activator Optimization

Given its validated low nanomolar IC50 for RNase L activation in cell extracts, 2,5-dibromo-3-nitropyrazine serves as an ideal starting point for structure-activity relationship (SAR) studies and lead optimization campaigns targeting viral infections [1]. Its dual bromine handles allow for systematic exploration of chemical space through parallel synthesis of diverse C2- and C5-functionalized analogs, enabling rapid identification of derivatives with improved potency and selectivity.

Synthesis of Asymmetric, Conjugated Materials for Organic Electronics

The ability to sequentially functionalize the 2- and 5-positions with different aromatic or heteroaromatic groups via cross-coupling makes 2,5-dibromo-3-nitropyrazine a valuable monomer for constructing donor-acceptor (D-A) type conjugated polymers and small molecules [1]. The electron-withdrawing nitro group and pyrazine core lower the LUMO energy level, while the sequential coupling enables precise tuning of the HOMO-LUMO gap and optical properties for applications in organic photovoltaics (OPV) or organic light-emitting diodes (OLEDs).

Development of Radiation-Sensitizing Anticancer Agents

As a member of the 3-nitropyrazine class of radiation sensitizers disclosed in patent literature, 2,5-dibromo-3-nitropyrazine is a privileged scaffold for developing new adjunctive cancer therapies [1]. Medicinal chemists can utilize the two bromine atoms to introduce moieties that improve solubility, pharmacokinetics, or tumor-targeting properties, while retaining the core 3-nitropyrazine pharmacophore essential for the sensitization effect, thereby accelerating the path from lead scaffold to clinical candidate.

Rapid Construction of Complex Heterocyclic Libraries

The high reactivity of the nitro-activated pyrazine ring towards SNAr, combined with the orthogonality of the two bromine atoms, allows for highly efficient, modular synthesis of complex heterocyclic libraries [1]. A single intermediate can be diversified by first substituting one bromine via SNAr with an amine, followed by a Suzuki coupling on the second bromine, and finally reduction of the nitro group for further elaboration. This enables the generation of hundreds of novel analogs in a few high-yielding steps, accelerating hit-to-lead processes in drug discovery.

Application
Selection Property
Validation Focus
Antiviral SAR studies
Reported RNase L activation context
Target engagement and selectivity panel review
Organic electronics monomer
Electron-deficient pyrazine scaffold
HOMO-LUMO gap tuning and optical property review
Radiation sensitizer development
Class-level 3-nitropyrazine pharmacophore
Radiosensitization endpoint and ADME property review
Heterocyclic library construction
Orthogonal dual-halogen handles
Reaction condition and product purity review

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38 linked technical documents
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